molecular formula C9H5ClN2O3 B3065633 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 54563-42-7

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B3065633
CAS RN: 54563-42-7
M. Wt: 224.6 g/mol
InChI Key: WVJHVGUQIGITRJ-UHFFFAOYSA-N
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Description

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a derivative of chlorinated aromatic carboxylic acid . It is an important intermediate compound often used in the synthesis of other organic compounds .


Synthesis Analysis

This compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug . It can also be synthesized from 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester .


Molecular Structure Analysis

The molecular structure of this compound includes a naphthyridine ring, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

This compound exhibits acidic properties and can react with some bases to form corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .


Physical And Chemical Properties Analysis

This compound appears as a white to light yellow solid . It is soluble in some organic solvents like ethanol and ether, but insoluble in water .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. These compounds, including enoxacin, demonstrate potent in vitro and in vivo antibacterial activity, particularly against systemic infections (Matsumoto et al., 1984). Another study highlights the synthesis of various analogues with different substituents, which have shown significant antibacterial properties, indicating the potential for diverse applications in antimicrobial therapies (Chu et al., 1986).

Role in Drug Development

  • Research into 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has contributed to the development of various antibacterial agents. For instance, the synthesis and reactions of its derivatives have been instrumental in the creation of potent antibacterial agents like enoxacin (Miyamoto et al., 1987). Additionally, its derivatives have been evaluated for their antibacterial activity, leading to the discovery of compounds with enhanced potency against both aerobic and anaerobic bacteria (Rosen et al., 1988).

Chemical Synthesis and Optimization

  • The compound and its variants have been a subject of extensive chemical synthesis studies. Techniques such as microwave-assisted synthesis have been employed to create efficient and scalable methods for producing these compounds, emphasizing their significance in medicinal chemistry (Leyva-Ramos et al., 2017). These studies not only contribute to the understanding of the compound’s chemical properties but also aid in the development of more effective pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that similar compounds, such as nalidixic acid, inhibit bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-2-1-4-7(13)5(9(14)15)3-11-8(4)12-6/h1-3H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJHVGUQIGITRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)C(=CN2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542211
Record name 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

CAS RN

54563-42-7
Record name 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid (10 g) and phosphoryl chloride (20 ml) were stirred and heated at 100° for 2.5 hours. The mixture was cooled and poured into iced water (800 ml). The solid was filtered off and crystallised from dimethylformamide, m.p. 271°-273° (87 %).
Name
1,4-Dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1c[nH]c2nc(O)ccc2c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 3
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 5
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 6
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

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